molecular formula C13H10BrN3 B2920409 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline CAS No. 519042-70-7

4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B2920409
CAS No.: 519042-70-7
M. Wt: 288.148
InChI Key: BEIVSSVOAYGNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline is a benzimidazole derivative characterized by a bromine atom at the 5-position of the benzodiazole ring and an aniline group at the para position. This compound serves as a versatile scaffold in medicinal chemistry due to the electron-withdrawing bromine substituent, which enhances stability and modulates electronic properties.

Properties

IUPAC Name

4-(6-bromo-1H-benzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c14-9-3-6-11-12(7-9)17-13(16-11)8-1-4-10(15)5-2-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVSSVOAYGNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline typically involves the bromination of 1H-1,3-benzodiazole followed by a coupling reaction with aniline. One common method involves the following steps:

    Bromination: 1H-1,3-benzodiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce a bromine atom at the 5-position.

    Coupling Reaction: The brominated benzimidazole is then reacted with aniline in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline, also known by its CAS number 519042-70-7, is a chemical compound that features a benzodiazole ring with a bromine atom and an aniline moiety. It has a molecular formula of CHBrN and a molecular weight of approximately 288.14 g/mol. The compound's structure includes a benzene ring linked to a 1,3-benzodiazole derivative via a methylene bridge, influencing its chemical properties and potential biological activities. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Applications of 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline
4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline has a variety of applications across different scientific fields:

  • Pharmaceutical Research Compounds containing benzodiazole derivatives are frequently studied for their pharmacological properties.
  • Material Science The compound can be employed in the creation of advanced materials with specialized characteristics.
  • Agrochemical Industry It serves as an intermediate in the production of pesticides and herbicides.

Reactivity
4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline's chemical reactivity is significant in various synthesis processes.

Interaction Studies
Interaction studies of 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline explore its binding affinity with biological targets. Molecular docking studies are used to predict the compound's interactions with specific proteins or enzymes relevant to disease pathways, which aids in understanding its mechanism of action and potential therapeutic uses.

Structural Analogs and Their Activities
Several compounds share structural similarities with 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline:

Compound NameStructure FeaturesBiological Activity
6-Bromo-1H-benzimidazoleContains a brominated benzimidazole ringAntimicrobial activity
4-Amino-N-(benzimidazolyl)anilineAniline linked to benzimidazoleAnticancer properties
5-BromoindoleIndole structure with a bromine substituentNeuroprotective effects

The uniqueness of 4-[(6-Bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline is attributed to its combination of a benzodiazole framework, an aniline moiety, and a methylene bridge, which may enhance its biological activity compared to similar compounds.

Benzimidazole Derivatives in Biological Evaluation
The synthesis and in vitro pharmacological screening of benzo[d]imidazole-2-one derivatives have been described, showing their potential in preventing pyroptosis and IL-1β release .

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with key signaling molecules and pathways in the cell.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline C₁₃H₁₀BrN₃ ~302.17 (estimated) 5-Br, para-aniline
4-(5-Chloro-1H-1,3-benzodiazol-2-yl)aniline C₁₃H₁₀ClN₃ ~258.7 5-Cl, para-aniline
4-(5,6-Difluoro-1H-1,3-benzodiazol-2-yl)aniline C₁₃H₉F₂N₃ 245.23 5,6-F₂, para-aniline
4-Chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline C₁₄H₁₁ClN₂O 258.7 Benzoxazole, 4-Cl, 5-Me

Table 2: Spectral Features of Selected Analogs

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
5-Bromo-2-(4,5-dihydro-oxazol-2-yl)aniline () NH: ~3323, C=N: ~1569 Aromatic H: 7.21–8.19
4-(5-Chloro-benzodiazol-2-yl)aniline derivatives () NH: ~3323, C-Cl: ~561 Aromatic H: 7.2–8.2

Biological Activity

4-(5-bromo-1H-1,3-benzodiazol-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Formula : C13H11BrN4
Molecular Weight : 303.16 g/mol
CAS Number : 1357276-88-5

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is known to:

  • Inhibit Enzymatic Activity : It has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to alterations in cellular processes such as proliferation and apoptosis.
  • Modulate Receptor Activity : Research indicates that this compound may act as a ligand for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neurodegenerative diseases.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound. The compound exhibited significant activity against various cancer cell lines, with IC50 values indicating its potency. For instance:

Cell Line IC50 (µM) Activity Description
HCT116 (Colon Cancer)0.64Effective inhibitor of tumor growth
KMS-12 BM (Multiple Myeloma)1.4Moderate cellular potency

These findings suggest that the compound could be a promising candidate for cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Description
Mycobacterium tuberculosis0.8 g/mLEffective against tuberculosis
Staphylococcus aureus0.5 g/mLSignificant inhibition observed

This antimicrobial activity highlights the versatility of the compound in addressing infectious diseases .

Study on Anticancer Properties

A study conducted by Liu et al. focused on the effects of this compound on colon cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation through modulation of key signaling pathways involved in tumor growth. The study utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compound and target proteins .

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of this compound. It was found to enhance cognitive function in animal models by acting on serotonin receptors, suggesting potential applications in treating neurodegenerative conditions like Alzheimer's disease .

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